molecular formula C8H8BClO3 B1456933 3-Chloro-2-formyl-4-methylphenylboronic acid CAS No. 1451391-37-9

3-Chloro-2-formyl-4-methylphenylboronic acid

Cat. No.: B1456933
CAS No.: 1451391-37-9
M. Wt: 198.41 g/mol
InChI Key: TUJZIYSBECJNIR-UHFFFAOYSA-N
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Description

3-Chloro-2-formyl-4-methylphenylboronic acid (CAS 1451391-37-9) is a sophisticated multifunctional boronic acid building block of significant interest in synthetic and medicinal chemistry. Its molecular formula is C₈H₈BClO₃, and it has a molecular weight of 198.41 g/mol . This compound is characterized by the presence of three distinct reactive sites: a boronic acid group, a formyl (aldehyde) group, and a chloro substituent on the same aromatic ring, making it a versatile intermediate for constructing complex molecular architectures. The boronic acid group is widely employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is fundamental in the synthesis of biaryl compounds often found in active pharmaceutical ingredients and organic materials . The simultaneous presence of the formyl group allows for further synthetic transformations, such as reductive amination or condensation reactions, to introduce a variety of heterocycles or functionalized chains. The chloro substituent offers an additional handle for metal-catalyzed cross-couplings or nucleophilic substitutions. This unique combination of functionalities makes it an invaluable scaffold for the design and development of novel compounds, with specific applications in creating targeted libraries for drug discovery, particularly in developing enzyme inhibitors or receptor modulators, and in the synthesis of advanced organic materials. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, refer to the relevant Safety Data Sheet (SDS) for hazard information, and store it sealed in a dry, cool place (recommended 2-8°C) .

Properties

IUPAC Name

(3-chloro-2-formyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJZIYSBECJNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224529
Record name Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-37-9
Record name Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-formyl-4-methylphenylboronic acid typically involves the reaction of this compound with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-formyl-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phenols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C14H18BClO3
  • Molecular Weight: 280.56 g/mol
  • CAS Number: 2121513-75-3

The compound features a boronic acid moiety, which is significant for its reactivity in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Organic Synthesis

Suzuki–Miyaura Coupling Reaction:
3-Chloro-2-formyl-4-methylphenylboronic acid is extensively used in Suzuki–Miyaura coupling reactions to form biaryl compounds. These compounds are crucial in the synthesis of pharmaceuticals and organic materials due to their biological activity and structural diversity. The compound's ability to form stable carbon-carbon bonds enhances its utility in creating complex organic molecules .

Medicinal Chemistry

Potential Therapeutic Properties:
Research indicates that derivatives of this compound may exhibit anti-cancer and anti-bacterial activities. Its mechanism involves enzyme inhibition, particularly targeting serine proteases, which are often overactive in cancerous cells . Case studies have shown that boronic acids can selectively inhibit cancer cell growth by interfering with specific proteases involved in tumor progression.

Drug Delivery Systems:
Boronic esters are also being explored for their potential in drug delivery systems, where they can enhance the solubility and bioavailability of therapeutic agents.

Material Science

Advanced Materials Production:
The compound is utilized in the production of advanced materials and polymers due to its ability to form stable carbon-carbon bonds. This property is essential for developing materials with tailored properties for specific applications .

Cancer Therapy:

A study demonstrated that boronic acids could selectively inhibit cancer cell growth by targeting specific proteases involved in tumor progression. The unique structure of this compound may enhance its efficacy in this regard .

Antioxidant Activity:

Research has indicated that boronic acids can exhibit antioxidant properties, which may contribute to their therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Chloro-2-formyl-4-methylphenylboronic acid primarily involves its role as a Lewis acid. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between 3-chloro-2-formyl-4-methylphenylboronic acid and related boronic acids:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound 1451391-37-9 C₈H₇BClO₃ Cl, CHO, CH₃ 187.41 Enhanced steric bulk; balanced electronic effects (EWG + EDG)
3-Chloro-4-formylphenylboronic acid 1072952-53-4 C₇H₅BClO₃ Cl, CHO 174.38 Stronger electron-withdrawing effect due to lack of methyl group
4-Formylphenylboronic acid 87199-17-5 C₇H₇BO₃ CHO 149.94 Minimal steric hindrance; high reactivity in coupling reactions
4-Chloro-2-methylphenylboronic acid 209919-30-2 C₇H₈BClO₂ Cl, CH₃ 168.40 No formyl group; lower reactivity toward electrophilic substitution
3-Fluoro-4-formylphenylboronic acid 248270-25-9 C₇H₅BFO₃ F, CHO 158.93 Fluorine’s strong EWG effect increases acidity of boronic acid
Key Observations:
  • Electronic Effects : The chlorine and formyl groups are electron-withdrawing, activating the boronic acid toward nucleophilic attack in cross-couplings. However, the methyl group counterbalances this by donating electrons, moderating reactivity .
  • Fluorine vs. Chlorine : Replacing Cl with F (e.g., 3-fluoro-4-formylphenylboronic acid) increases the compound’s acidity due to fluorine’s higher electronegativity, which can improve solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

This compound is particularly valued for its dual functional groups:

  • The formyl group can undergo further derivatization (e.g., condensation reactions) to form imines or hydrazones .
  • The boronic acid moiety enables Suzuki-Miyaura couplings with aryl halides, though its steric bulk may require optimized catalysts (e.g., Pd(PPh₃)₄) compared to less hindered analogs like 4-formylphenylboronic acid .

In contrast, 3-chloro-4-formylphenylboronic acid (lacking the methyl group) exhibits faster coupling rates due to reduced steric hindrance but lower stability under acidic conditions .

Biological Activity

3-Chloro-2-formyl-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its significant role in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reactions. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

This compound has the molecular formula C10H10BClO2C_{10}H_{10}BClO_2 and is characterized by the presence of a boronic acid functional group, a formyl group, and a chlorinated aromatic ring. These structural features are crucial for its reactivity and interaction with biological molecules.

Target of Action
The primary target of this compound is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction. This reaction involves the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules.

Mode of Action
The compound interacts with palladium through a process known as transmetalation. During this process, the boronic acid group forms reversible covalent bonds with diols and other nucleophiles, facilitating the transfer of organic groups to palladium catalysts.

Biochemical Pathways
The Suzuki–Miyaura coupling reaction is vital for creating biaryl compounds that are important in pharmaceuticals and agrochemicals. The compound's ability to influence biochemical pathways makes it an essential tool in synthetic organic chemistry .

Cellular Effects

The biological activity of this compound primarily relates to its role in synthesizing biologically active molecules. Its involvement in complex organic synthesis can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been utilized in developing enzyme inhibitors and receptor ligands, demonstrating potential therapeutic effects .

Pharmacological Applications

Research indicates that boronic acids, including this compound, can inhibit specific enzymes like serine proteases. This inhibition is being explored for potential applications in cancer therapy due to their ability to modulate biological pathways .

Research Findings and Case Studies

Several studies have highlighted the compound's efficacy and applications:

  • Synthesis of Biologically Active Compounds : The compound has been employed in synthesizing enzyme inhibitors that target various receptors involved in disease processes. For example, it has been used as a building block for g-secretase inhibitors, which are relevant in Alzheimer's disease research .
  • Antiviral Activity : In studies focusing on antiviral compounds, derivatives of boronic acids have shown promise against viruses such as dengue virus (DENV). The mechanism involves targeting specific viral proteins crucial for viral replication .
  • Catalytic Applications : The compound's role as a ligand in catalytic processes has been extensively studied. Its ability to form stable complexes with metal catalysts enhances reaction efficiency and selectivity in organic synthesis .

Data Tables

Property Details
Molecular FormulaC₁₀H₁₀BClO₂
Mechanism of ActionTransmetalation in Suzuki–Miyaura coupling
Biological ApplicationsSynthesis of enzyme inhibitors
Target EnzymesSerine proteases
Therapeutic PotentialCancer therapy, Alzheimer's disease

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of 3-Chloro-2-formyl-4-methylphenylboronic acid?

  • Methodology : Use a combination of 1H^1H/13C^{13}C NMR to confirm the boronic acid moiety (δ ~7-8 ppm for aromatic protons and δ ~30-35 ppm for boron in 11B^{11}B NMR). FT-IR can validate the formyl group (stretching ~1700 cm1^{-1}) and B–O bonds (~1350 cm1^{-1}). Mass spectrometry (HRMS) is critical for molecular ion confirmation. Crystallographic refinement via SHELXL or ORTEP-III may resolve ambiguities in stereoelectronic effects.

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid derivative?

  • Methodology : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligands (e.g., SPhos) in anhydrous solvents (THF or DMF) under inert atmospheres. Monitor reaction progress via TLC or HPLC. Adjust base strength (e.g., Na2_2CO3_3 vs. Cs2_2CO3_3) to balance reactivity and stability of the boronic acid .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention. Store at 0–6°C in airtight containers to prevent hydrolysis . Avoid prolonged exposure to moisture, as boronic acids may decompose to boric acid .

Advanced Research Questions

Q. How does the chloro-substituent influence the electronic properties and reactivity of this boronic acid in catalytic systems?

  • Methodology : Perform DFT/B3LYP calculations (e.g., Gaussian 09) to analyze electron density distribution. Compare Hammett σp_p values of chloro and formyl groups to predict directing effects in cross-coupling. Experimental validation via kinetic studies (e.g., monitoring coupling rates with substituted aryl halides) .

Q. What strategies mitigate protodeboronation during reactions involving this compound?

  • Methodology : Use stabilizing additives like ethylene glycol or KHF2_2 to reduce boronic acid decomposition. Optimize pH (neutral to slightly basic) and avoid strong oxidizers. Monitor byproducts via 11B^{11}B NMR to quantify protodeboronation .

Q. How can computational modeling predict the binding affinity of this boronic acid with carbohydrate targets?

  • Methodology : Employ molecular docking software (AutoDock Vina) with crystal structures of lectins or glycosidases. Parameterize the boronic acid’s diol-binding capability using DFT-optimized geometries. Validate with isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Key Challenges & Contradictions

  • Stability vs. Reactivity : The formyl group enhances electrophilicity but increases sensitivity to nucleophilic attack. Balancing these requires tailored reaction conditions .
  • Crystallographic Ambiguities : SHELX refinement may struggle with disorder in the chloro-formyl substituents; alternative software like OLEX2 or dual-space methods (SHELXD) are recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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